
4-Hydroxy-3-nitrobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-hydroxy-3-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIDVSSBTNZNJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394867 | |
Record name | 4-Hydroxy-3-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147682-51-7 | |
Record name | 4-Hydroxy-3-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction with Thionyl Chloride
The most widely documented method involves treating 4-hydroxy-3-nitrobenzenesulfonic acid with thionyl chloride (SOCl₂). This one-step chlorination converts the sulfonic acid group (–SO₃H) into a sulfonyl chloride (–SO₂Cl). The reaction typically proceeds at reflux temperatures (70–80°C) under anhydrous conditions, with excess SOCl₂ acting as both a reagent and solvent. Yield optimization studies indicate that a molar ratio of 1:3 (acid-to-SOCl₂) achieves >85% conversion within 4–6 hours.
Mechanistic Insight :
The reaction follows a nucleophilic acyl substitution mechanism, where SOCl₂ generates HCl and SO₂, facilitating the formation of the sulfonyl chloride. The nitro and hydroxyl groups on the benzene ring stabilize the intermediate through resonance, preventing undesired side reactions.
Reaction with Phosphorus Pentachloride
An alternative approach employs phosphorus pentachloride (PCl₅) as the chlorinating agent. This method is advantageous for large-scale production due to PCl₅’s higher boiling point (160°C), which allows reactions at elevated temperatures (100–120°C). However, stoichiometric excess of PCl₅ (1:5 molar ratio) is required, and the reaction generates phosphorus oxychloride (POCl₃) as a byproduct, necessitating careful waste management.
Comparative Data :
Parameter | Thionyl Chloride | Phosphorus Pentachloride |
---|---|---|
Reaction Temperature | 70–80°C | 100–120°C |
Reaction Time | 4–6 hours | 2–3 hours |
Yield | 85–90% | 75–80% |
Byproduct | SO₂, HCl | POCl₃ |
Nitration of 4-Hydroxybenzenesulfonyl Chloride
Nitrating Agents and Conditions
Post-sulfonation nitration introduces the nitro group at the meta position relative to the hydroxyl group. Concentrated sulfuric acid (H₂SO₄) serves as both a solvent and catalyst, with fuming nitric acid (HNO₃) as the nitrating agent. A study by Zhang et al. demonstrated that maintaining a 1:1 molar ratio of substrate-to-HNO₃ at 0–5°C minimizes over-nitration and byproduct formation.
Critical Parameters :
Controlling Nitration Position
Regioselectivity is achieved through electronic effects: the electron-withdrawing sulfonyl chloride group directs nitration to the meta position relative to the hydroxyl group. Computational studies using density functional theory (DFT) confirm that the transition state for nitration at the 3-position is energetically favored by 12–15 kcal/mol compared to ortho or para positions.
Alternative Synthetic Routes
Schotten–Baumann Reaction Adaptations
The Schotten–Baumann protocol, traditionally used for acylations, has been adapted for sulfonyl chloride synthesis. In this method, 4-hydroxy-3-nitrobenzenesulfonic acid is reacted with benzyl chloride in a biphasic system (aqueous NaOH/organic solvent). The aqueous phase neutralizes HCl, driving the reaction to completion. This approach achieves yields of 78–82% with reduced reagent excess.
Use of Aqueous Sodium Hydroxide
Replacing organic bases like N-ethyldiisopropylamine with aqueous NaOH simplifies purification and reduces costs. For example, in the alkylation step of valsartan synthesis, NaOH facilitates proton abstraction, enabling efficient sulfonylation without compromising reaction kinetics.
Industrial-Scale Production Methods
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Batch Size | 100 g | 500 kg |
Cycle Time | 8 hours | 24 hours |
Waste Generation | 30% | <10% |
Characterization and Quality Control
Analytical Techniques
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
Carbonyl Derivatives: Formed from the oxidation of the hydroxyl group.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-hydroxy-3-nitrobenzenesulfonyl chloride is as a sulfonylating agent in organic synthesis. It is used to introduce sulfonyl groups into various substrates, thereby enhancing their reactivity and facilitating further transformations.
Key Reactions:
- Sulfonylation of Amines : It effectively converts amines into sulfonamides, which are important intermediates in pharmaceutical chemistry. For example, reactions involving this compound with amines yield sulfonamides that exhibit biological activity .
- Synthesis of Peptides : The compound can be utilized in solution-phase peptide synthesis, where it acts as a coupling agent to form peptide bonds between amino acids .
Pharmaceutical Applications
The pharmaceutical industry leverages this compound for its role in drug development. Its derivatives are often explored for their potential therapeutic effects.
Case Studies:
- Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes such as protein disulfide isomerase (PDI), which is implicated in cancer progression. Compounds synthesized from this sulfonyl chloride exhibited significant inhibition rates, suggesting potential use as anticancer agents .
- Antimicrobial Activity : Some studies have reported that sulfonamide derivatives possess antimicrobial properties, making them candidates for antibiotic development .
Material Science
In material science, this compound is used to modify surfaces or create new materials with enhanced properties.
Applications:
- Polymer Chemistry : It serves as a reagent in the synthesis of functionalized polymers that can be used in various applications ranging from coatings to biomedical devices .
Data Table: Applications Overview
Application Area | Specific Use Case | Outcome/Benefit |
---|---|---|
Organic Synthesis | Sulfonylation of amines | Formation of biologically active sulfonamides |
Pharmaceutical Industry | Inhibition of PDI | Potential anticancer drug candidates |
Material Science | Modification of polymers | Enhanced material properties |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives . The nitro group can participate in redox reactions, while the hydroxyl group can be involved in oxidation reactions . These reactions enable the compound to modify other molecules and exert its effects in different applications.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 4-Hydroxy-3-nitrobenzenesulfonyl chloride
- CAS Number : 147682-51-7
- Molecular Formula: C₆H₄ClNO₅S
- Molecular Weight : 237.62 g/mol
- Purity : Typically ≥97% (commercial grades) .
Structural Features The compound consists of a benzene ring substituted with a hydroxyl (-OH) group at the 4-position, a nitro (-NO₂) group at the 3-position, and a sulfonyl chloride (-SO₂Cl) group at the 1-position. This arrangement confers unique reactivity due to the electron-withdrawing nitro and sulfonyl chloride groups, which activate the hydroxyl group for nucleophilic substitution or condensation reactions .
Synthesis
Primary routes include:
From 2-nitrophenol: Sulfonation followed by chlorination, yielding ~59% .
From 2-nitroanisole : Demethylation and subsequent sulfonation/chlorination .
Hazards
- Reactivity : Impact- and friction-sensitive; decomposes exothermically above 182°C .
- Safety Measures : Requires personal protective equipment (PPE) due to corrosive and toxic properties. Violent reactions with strong bases (e.g., KOH) are documented .
Comparison with Similar Compounds
Structural Analogs and Substituted Derivatives
Table 1: Key Structural Analogs
Physicochemical and Reactivity Comparisons
Reactivity
- Hydroxyl Group Influence: The -OH group in this compound enhances acidity (pKa ~8–9) compared to non-hydroxylated analogs (e.g., 4-nitrobenzenesulfonyl chloride, pKa ~10) . This facilitates deprotonation under mild basic conditions, enabling nucleophilic aromatic substitution.
- Sulfonyl Chloride Reactivity: All analogs undergo hydrolysis to sulfonic acids, but the rate varies. Electron-withdrawing groups (e.g., -NO₂) accelerate hydrolysis, while bulky substituents (e.g., phenoxy) slow it .
Thermal Stability
- Decomposition : The target compound decomposes at 182°C (adiabatic conditions) with an energy release of 2.15 kJ/g . In contrast, 4-methyl-3-nitrobenzenesulfonyl chloride is marginally more stable due to reduced resonance destabilization from the methyl group .
Biological Activity
4-Hydroxy-3-nitrobenzenesulfonyl chloride (CAS No. 147682-51-7) is an organic compound that exhibits a range of biological activities due to its unique chemical structure, which includes a sulfonyl chloride group and a nitro group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications as an antimicrobial and anticancer agent.
Chemical Structure and Properties
- Molecular Formula: C6H4ClNO5S
- Molecular Weight: 221.62 g/mol
- Physical State: Solid at room temperature
- Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO).
The presence of both the sulfonyl chloride and nitro groups provides this compound with distinct reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitution and reduction.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The sulfonamide moiety can mimic natural substrates, inhibiting the activity of certain enzymes by blocking their active sites.
- Formation of Reactive Intermediates: The nitro group can be reduced to form reactive species that interact with cellular components, leading to cytotoxic effects.
- Antimicrobial Activity: The compound has shown potential in disrupting bacterial cell wall synthesis, making it a candidate for antibiotic development .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have indicated that it exhibits potent inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall integrity and inhibiting essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Preliminary studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of microtubule dynamics.
Case Study:
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in:
- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 10 to 20 µM.
- Apoptosis Induction: Flow cytometry analysis indicated increased Annexin V staining, suggesting enhanced apoptotic activity.
Structure-Activity Relationship (SAR)
A structure-activity relationship study has been conducted to explore how modifications to the chemical structure influence biological activity. Key findings include:
- Substitution Patterns: Variations in the position of the nitro or hydroxyl groups significantly affect antimicrobial potency.
- Functional Group Modifications: Altering the sulfonyl chloride group to other electrophilic groups can enhance or diminish biological activity.
Q & A
Basic: What are the recommended synthetic routes for 4-Hydroxy-3-nitrobenzenesulfonyl chloride, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves sulfonation, nitration, and chlorination steps. For example:
Sulfonation : Introduce a sulfonic acid group to benzene derivatives under controlled acidic conditions (e.g., H₂SO₄).
Nitration : Position-selective nitration using HNO₃/H₂SO₄, ensuring the nitro group occupies the meta position relative to the hydroxyl group.
Chlorination : Conversion to the sulfonyl chloride using PCl₅ or SOCl₂ under anhydrous conditions .
Purity Optimization :
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to separate byproducts.
- Monitor reaction progress via TLC or HPLC. Recrystallization from toluene (solubility: ~50 mg/mL at 20°C) can improve crystalline purity .
Advanced: How do electronic effects of the nitro and hydroxy substituents influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
The nitro group (-NO₂) is a strong electron-withdrawing group, activating the sulfonyl chloride toward nucleophilic attack (e.g., by amines to form sulfonamides). The hydroxy (-OH) group, however, can hydrogen-bond with the sulfonyl oxygen, reducing electrophilicity.
Experimental Design :
- Compare reaction rates with analogous compounds lacking the -OH group (e.g., 4-nitrobenzenesulfonyl chloride).
- Use kinetic studies (UV-Vis or NMR monitoring) in polar aprotic solvents (e.g., DMF) to quantify activation barriers.
- Note: Moisture sensitivity requires strict anhydrous conditions to avoid hydrolysis to sulfonic acid .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood or closed-system reactors to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with moisture (decomposes to release HCl, NOₓ, and SOₓ) .
- Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols .
Advanced: How can conflicting spectral data (e.g., NMR or MS) for this compound be resolved?
Methodological Answer:
- Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., m/z peaks for [M-Cl]+ and [M-NO₂]+). Use high-resolution MS to distinguish isotopic clusters .
- NMR : Assign peaks using 2D techniques (HSQC, HMBC). The hydroxy proton may appear broadened due to hydrogen bonding; deuterated DMSO can suppress exchange broadening .
- Validation : Cross-reference with synthetic intermediates (e.g., 4-hydroxy-3-nitrobenzenesulfonic acid) to confirm functional group integrity .
Basic: What solvents are compatible with this compound in synthetic applications?
Methodological Answer:
- Polar Aprotic Solvents : DMF, DMSO, or acetonitrile are ideal for reactions requiring anhydrous conditions.
- Non-Polar Solvents : Toluene (solubility: ~50 mg/mL) is suitable for recrystallization.
- Avoid Protic Solvents : Water, alcohols, or amines induce hydrolysis or side reactions .
Advanced: What strategies mitigate decomposition during long-term storage or thermal stress?
Methodological Answer:
- Stability Studies : Conduct accelerated aging tests (e.g., 40°C/75% RH for 1 week) with HPLC monitoring.
- Additives : Include desiccants (molecular sieves) in storage containers.
- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (e.g., exothermic peaks above 100°C). Store below 8°C to minimize thermal degradation .
Basic: How is this compound characterized for functional group analysis?
Methodological Answer:
- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and ~1170 cm⁻¹) and nitro groups (asymmetric -NO₂ stretch at ~1520 cm⁻¹).
- Elemental Analysis : Validate C, H, N, S, and Cl content against theoretical values.
- XRD : Use single-crystal X-ray diffraction to resolve molecular geometry and substituent positioning .
Advanced: How can competing side reactions (e.g., hydrolysis vs. sulfonamide formation) be controlled in aqueous-organic biphasic systems?
Methodological Answer:
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to favor sulfonamide formation over hydrolysis.
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance nucleophile (e.g., amine) solubility in organic phases.
- Kinetic Quenching : Monitor reaction progress in real-time and quench with ice-cold water at completion .
Basic: What are the environmental and regulatory considerations for disposing of this compound?
Methodological Answer:
- Waste Treatment : Hydrolyze residual compound with excess NaOH to convert it into less hazardous sulfonate salts.
- Regulatory Compliance : Follow EPA guidelines for sulfonic acid derivatives (RCRA D-code D002 for corrosive waste). Document disposal via a certified hazardous waste contractor .
Advanced: How do steric and electronic factors affect regioselectivity in reactions involving this compound?
Methodological Answer:
- Steric Effects : The bulky nitro group directs electrophilic attacks to the para position relative to the hydroxy group.
- Electronic Effects : The -NO₂ group deactivates the ring, favoring meta/para substitution in Friedel-Crafts or electrophilic aromatic substitutions.
- Experimental Validation : Use computational modeling (DFT) to predict reactive sites and compare with experimental product ratios .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.